1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione system, with substituents at the 1- and 2-positions: a 3-methoxy-4-(pentyloxy)phenyl group and a 4-methylpyridin-2-yl group, respectively.
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (40–80°C, ethanol/acetic acid solvent system). This method allows for high functional group tolerance, with yields ranging from 43% to 86% depending on substituent electronic effects .
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-(3-methoxy-4-pentoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H28N2O5/c1-4-5-8-15-35-22-12-11-19(17-23(22)34-3)26-25-27(32)20-9-6-7-10-21(20)36-28(25)29(33)31(26)24-16-18(2)13-14-30-24/h6-7,9-14,16-17,26H,4-5,8,15H2,1-3H3 |
InChI Key |
RBEARLZTDCHGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core through cyclization reactions. Subsequent steps involve the introduction of methoxy, pentyloxy, and methylpyridinyl groups via substitution reactions under controlled conditions. Common reagents used in these steps include organometallic catalysts and various protecting groups to ensure selective functionalization.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrrole core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Potential Applications
- Medicinal Chemistry and Drug Development The primary applications of this compound lie in medicinal chemistry and drug development. Its unique structure allows it to interact with biological targets, making it potentially useful in understanding disease mechanisms in research settings.
- Interaction with Biological Molecules Studies focusing on the interactions of this compound with biological molecules are crucial for understanding its potential therapeutic effects. These studies are essential for evaluating the efficacy and safety profiles before clinical applications during drug discovery processes. Interaction studies typically focus on several key areas:
- Evaluating binding affinities to target proteins.
- Assessing the compound's impact on cellular pathways.
- Analyzing its pharmacokinetic properties.
Synthesis and Production
The synthesis of 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione generally involves multiple steps. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while optimizing reaction conditions to maximize yield and minimize costs.
Mechanism of Action
The mechanism of action of 1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- The pentyloxy chain in the target compound increases lipophilicity compared to shorter alkyl (e.g., methyl, ethyl) or polar (e.g., hydroxy) substituents, which may enhance bioavailability or tissue penetration .
Biological Activity
1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 498.6 g/mol. The compound features a chromeno-pyrrole core integrated with methoxy and pentyloxy substituents, as well as a methyl-pyridine moiety. These functional groups may influence its pharmacokinetic properties and interaction profiles with biological targets .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 498.6 g/mol |
| LogP | 5.8055 |
| Polar Surface Area | 59.768 |
| Hydrogen Bond Acceptors | 8 |
Antiproliferative Effects
Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown their capacity to inhibit cell growth in human tumor cell lines such as HL-60 and HeLa .
The mechanism by which these compounds exert their effects often involves the induction of mitochondrial permeability transition (MPT), leading to apoptosis. This process is characterized by the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF), which trigger DNA fragmentation and cell death .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Antiproliferative Activity : A series of derivatives based on similar frameworks were synthesized and evaluated for their antiproliferative effects against cancer cell lines. The results demonstrated a significant reduction in cell viability, correlating with the structural modifications made to enhance biological activity .
- Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives could effectively induce apoptosis through mitochondrial pathways, showcasing their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
